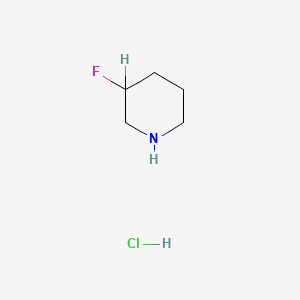

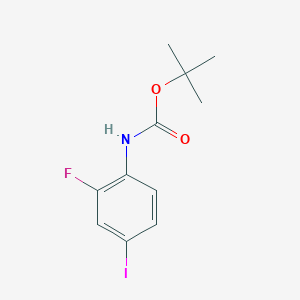

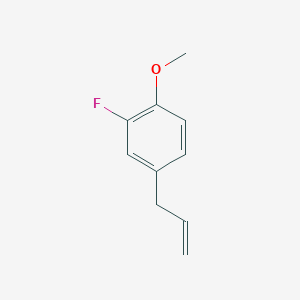

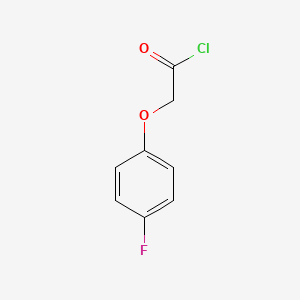

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various organic molecules. While the specific compound is not directly discussed in the provided papers, related carbamate compounds and their synthesis, properties, and applications are extensively studied.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the reaction of alcohols with isocyanates or the use of carbamoyl chlorides. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps . Similarly, the synthesis of tert-butyl hypofluorite, a related compound, was achieved by reacting elemental fluorine with tert-butyl alcohol . These methods could potentially be adapted for the synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.

Molecular Structure Analysis

The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group (R1NHCOOR2). The structure and properties of these compounds can be studied using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography 10. For instance, tert-butyl N-(thiophen-2yl)carbamate's structure was investigated using vibrational frequency analysis and DFT studies . These techniques could be applied to determine the molecular structure of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.

Chemical Reactions Analysis

Carbamate compounds participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared and used as N-(Boc) nitrone equivalents in reactions with organometallics . The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was performed using lipase-catalyzed transesterification . These reactions highlight the versatility of carbamates in organic synthesis, which could be relevant for the chemical reactions of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives can vary widely depending on their structure. For example, the thermally activated delayed fluorescence materials based on tert-butyl carbazole derivatives showed tunable energy gaps between singlet and triplet states . The stability and reactivity of tert-butyl hypofluorite were characterized by its resistance to aqueous hydrolysis and its ability to add to olefins . These studies provide insights into the potential properties of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, such as stability, reactivity, and photophysical properties.

Applications De Recherche Scientifique

-

Synthesis and Crystal Structure Analysis

- Field : Structural Chemistry .

- Application : The compound N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, is synthesized and its crystal structure is analyzed .

- Method : The compound is obtained by a two-step substitution reaction. The structure is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure is gauged by X-ray diffraction .

- Results : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

-

Pharmaceutical Applications

- Field : Medicinal Chemistry .

- Application : Fluorinated Phenyl tert-Butyl Nitroxides are used in the development of new functional materials and pharmaceuticals with unique properties .

- Method : The interaction of octafluorotoluene with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid leads to functionalized perfluorinated phenyl tert-butyl nitroxides .

- Results : The radical nature of both nitroxides was confirmed by ESR data .

-

Palladium-Catalyzed Synthesis

Propriétés

IUPAC Name |

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMNEDDPZQDRRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375739 |

Source

|

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

CAS RN |

886497-72-9 |

Source

|

| Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)